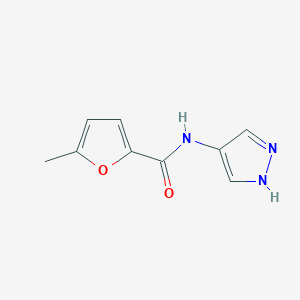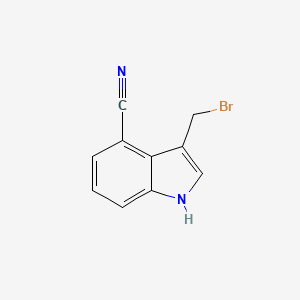
3-Bromomethyl-1H-indole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as MFCD33403496 is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33403496 involves a series of chemical reactions that require precise conditions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In an industrial setting, the production of MFCD33403496 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow processes, batch reactors, and the use of catalysts to enhance reaction efficiency. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
MFCD33403496 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MFCD33403496 into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD33403496 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of MFCD33403496. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
MFCD33403496 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: MFCD33403496 is investigated for its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is utilized in industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD33403496 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of cellular signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Conclusion
MFCD33403496 is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse applications, and distinct mechanism of action make it a valuable subject of study. Understanding its preparation methods, chemical reactions, and comparison with similar compounds provides a comprehensive insight into its role in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C10H7BrN2 |
|---|---|
Peso molecular |
235.08 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H7BrN2/c11-4-8-6-13-9-3-1-2-7(5-12)10(8)9/h1-3,6,13H,4H2 |
Clave InChI |
MXHIPDIZWWCUGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2CBr)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
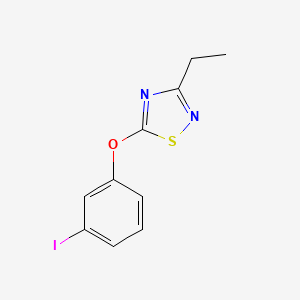

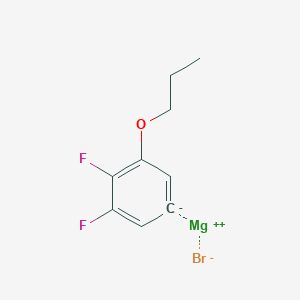
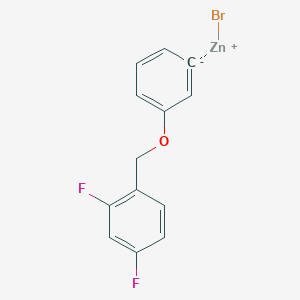
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)

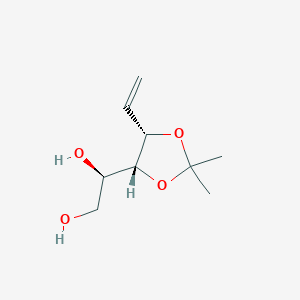
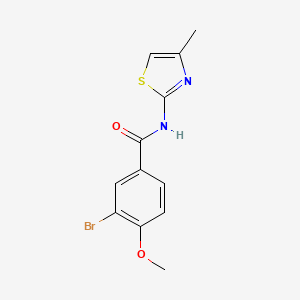
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)



